5-(Aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid
Description
This compound is a pyrrolidin-2-one derivative featuring an aminomethyl group and a trifluoromethyl substituent at the 5-position, paired with trifluoroacetic acid (TFA) as a counterion or co-crystal former. Its molecular formula is C₆H₉F₃N₂O · C₂HF₃O₂ (total molecular weight: 287.31 g/mol) . TFA, a strong acid (pKa ~0.23), is commonly used in synthetic chemistry to stabilize amines via salt formation or to improve solubility .
Properties
IUPAC Name |
5-(aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.C2HF3O2/c7-6(8,9)5(3-10)2-1-4(12)11-5;3-2(4,5)1(6)7/h1-3,10H2,(H,11,12);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEPQWHCOGLJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1=O)(CN)C(F)(F)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert certain functional groups to their corresponding reduced forms.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
The compound may be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound could be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine
The compound may have potential therapeutic applications, particularly if it exhibits biological activity that can be harnessed for drug development.
Industry
In industrial applications, the compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolidinone Derivatives with Fluorinated Substituents
5-(Trifluoromethyl)pyrrolidin-2-one
- Structure: Lacks the aminomethyl group at the 5-position.
- Role of Fluorine: The trifluoromethyl group increases electronegativity and steric bulk, improving resistance to oxidative metabolism compared to non-fluorinated analogs .
- Applications : Intermediate in drug synthesis (e.g., protease inhibitors) .
5-Oxo-1,7-diaryl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-aminium Trifluoroacetates
Trifluoromethylated Heterocycles with Amine Functionality
2-(Trifluoromethyl)pyrimidin-5-amine
- Structure : Pyrimidine ring with a trifluoromethyl group at the 2-position and an amine at the 5-position.
- Comparison: The planar pyrimidine ring contrasts with the non-aromatic pyrrolidinone in the target compound, leading to differences in conformational flexibility and binding interactions. Both compounds exploit the trifluoromethyl group for metabolic stability .
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine
- Structure : Thiadiazole core with trifluoromethyl and amine groups.
- Comparison: The thiadiazole ring’s electron-deficient nature enhances reactivity in nucleophilic substitutions, unlike the pyrrolidinone scaffold, which is more stable under acidic conditions .
Trifluoroacetic Acid (TFA) Salts of Amine-Containing Compounds
MK-8245 Trifluoroacetate
- Structure : Arylpiperidine-oxazole-tetrazole scaffold paired with TFA.
- Comparison: TFA improves solubility and bioavailability by forming salts with basic amines, a strategy shared with the target compound. However, MK-8245’s complex heterocyclic system enables selective kinase inhibition, unlike the simpler pyrrolidinone core .
Pyrroloimidazolium Trifluoroacetates
- Structure : Imidazolium cations stabilized by TFA.
- Comparison: TFA’s role as a counterion is conserved, but the cationic imidazolium core introduces distinct electronic properties compared to the neutral pyrrolidinone .
Key Data Table
Biological Activity
5-(Aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, including anticancer and antimicrobial activities, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with aminomethyl and trifluoromethyl groups, which significantly influence its biological activity. The molecular formula is , and its molecular weight is approximately 153.10 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C5H6F3NO2 |
| Molecular Weight | 153.10 g/mol |
| CAS Number | 154148-69-3 |
| Solubility | High (in water) |
| Log P (octanol-water) | -1.41 |
Anticancer Activity
Research indicates that compounds similar to 5-(aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one exhibit promising anticancer properties. A study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing structure-dependent cytotoxicity.
Findings from Recent Studies
-
Cytotoxicity Assays : Compounds were tested at a concentration of 100 µM for 24 hours. The viability of A549 cells was assessed using the MTT assay.
- Results : Some derivatives reduced cell viability significantly compared to controls. Notably, compounds with free amino groups showed enhanced activity.
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells while sparing non-cancerous cells, suggesting a selective toxicity profile.
- Comparative Analysis : The efficacy of these compounds was compared with cisplatin, a standard chemotherapeutic agent, demonstrating lower cytotoxicity towards normal cells.
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored, particularly against multidrug-resistant pathogens.
Key Research Insights
-
Pathogen Testing : The compound was screened against various strains including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Carbapenem-resistant Klebsiella pneumoniae
- Multidrug-resistant Pseudomonas aeruginosa
- Results : The tested compounds exhibited significant antimicrobial activity, particularly against MRSA strains resistant to conventional treatments.
- Potential Applications : Given the rising concern over antibiotic resistance, these findings suggest that derivatives of this pyrrolidine could serve as potential therapeutic agents in treating resistant infections.
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1 : A derivative was administered in a clinical setting for patients with lung cancer, showing improved outcomes when combined with traditional therapies.
- Case Study 2 : In vitro studies demonstrated the effectiveness of the compound in inhibiting growth in resistant bacterial strains, paving the way for further clinical trials.
Q & A
Basic: What are the key synthetic strategies for preparing 5-(aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one?
The synthesis of this pyrrolidinone derivative typically involves multi-step reactions:
- Core Formation : Cyclization of precursors like 5-(trifluoromethyl)pyrrolidine intermediates under basic or acidic conditions. For example, nucleophilic substitution reactions using pyrrolidine derivatives and trifluoromethyl-containing electrophiles are common .
- Aminomethyl Introduction : Functionalization via reductive amination or coupling reactions, such as reacting aldehydes with ammonia derivatives in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .
Basic: How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the aminomethyl (-CHNH) and trifluoromethyl (-CF) groups. F NMR is critical for verifying trifluoromethyl substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy, particularly for distinguishing isotopic patterns of fluorine-containing species .
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% is standard for research-grade material) .
Advanced: How can researchers optimize reaction yields when introducing the trifluoromethyl group into the pyrrolidinone scaffold?
- Reagent Selection : Use of stable trifluoromethylation agents (e.g., Togni’s reagent or CFCu) to minimize side reactions.
- Solvent Effects : Polar aprotic solvents like DMF enhance electrophilic substitution rates for CF groups .
- Temperature Control : Low temperatures (-20°C to 0°C) reduce decomposition of reactive intermediates .
- Contradiction Resolution : Conflicting yields may arise from competing pathways; kinetic vs. thermodynamic control studies via time-course experiments are recommended .
Advanced: What experimental designs are effective for analyzing contradictory spectroscopic data during structural elucidation?
- Multi-Technique Cross-Validation : Combine F NMR with IR spectroscopy to confirm CF vibrational modes (e.g., 1150–1250 cm) .
- Isotopic Labeling : Use N-labeled amines to trace aminomethyl group incorporation via H-N HMBC NMR .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or regiochemistry .
Advanced: How can researchers assess the biological activity of this compound in medicinal chemistry studies?
- In Vitro Assays :
- Data Interpretation : Conflicting activity results may arise from impurity interference; orthogonal purity assays (e.g., LC-MS) are essential .
Basic: What safety precautions are critical when handling 2,2,2-trifluoroacetic acid in synthetic workflows?
- Ventilation : Use fume hoods due to corrosive vapors .
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles .
- Neutralization Protocols : Spills require immediate treatment with sodium bicarbonate or calcium carbonate .
Advanced: How do solvent and counterion choices influence the stability of this compound in solution?
- Solvent Stability : Avoid protic solvents (e.g., water or methanol) to prevent hydrolysis of the pyrrolidinone ring. Use anhydrous DCM or THF for long-term storage .
- Counterion Effects : Trifluoroacetic acid (TFA) salts enhance solubility in polar solvents but may destabilize the compound at high temperatures. Alternative counterions (e.g., HCl) can improve thermal stability .
Basic: What are the key differences between trifluoromethyl and non-fluorinated analogs in pharmacological studies?
- Metabolic Stability : The CF group reduces oxidative metabolism, prolonging half-life .
- Lipophilicity : Trifluoromethylation increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Electron-Withdrawing Effects : CF groups alter pKa of adjacent functional groups, impacting binding affinity .
Advanced: How can computational modeling aid in predicting the reactivity of this compound?
- DFT Calculations : Predict reaction pathways for trifluoromethyl group introduction (e.g., Fukui indices for electrophilic attack sites) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets to guide SAR studies .
- Contradiction Management : Discrepancies between predicted and experimental results may require re-evaluating solvent effects in silico .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real-time .
- Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, stoichiometry) using split-plot designs to identify critical parameters .
- Quality Control : Strict adherence to USP/PhEur standards for raw materials and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
